1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes such as proliferation, differentiation, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyridine ring.
Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom of the pyrrolo[2,3-b]pyridine core.
Esterification: Conversion of the carboxylic acid group to its ethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: A related compound with similar structural features but lacking the phenylsulfonyl and ethyl ester groups.
1H-Pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which contribute to its potent FGFR inhibitory activity. This makes it a valuable lead compound for further optimization in drug development .
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-2-23-16(20)14-9-11-8-12(17)10-18-15(11)19(14)24(21,22)13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKIIRCVYAHUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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